molecular formula C13H10FNO4S B2572047 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene CAS No. 2411202-11-2

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene

Cat. No.: B2572047
CAS No.: 2411202-11-2
M. Wt: 295.28
InChI Key: VOSYGIQYMYMACA-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene is an organic compound with the molecular formula C13H10FNO4S and a molecular weight of 295.28 g/mol. This compound is characterized by the presence of a fluorosulfonyloxy group and a phenylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

One common method involves the reaction of 4-(phenylcarbamoyl)benzenesulfonyl chloride with a fluorinating agent under controlled conditions . Industrial production methods may involve the use of advanced fluorosulfonylation techniques to achieve high yields and purity .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene has several applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene can be compared with other similar compounds, such as:

    4-Carboxybenzenesulfonyl fluoride: This compound has a carboxyl group instead of a phenylcarbamoyl group.

    4-(Phenylcarbamoylamino)benzenesulfonyl fluoride: This compound has an amino group in addition to the phenylcarbamoyl group

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYGIQYMYMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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